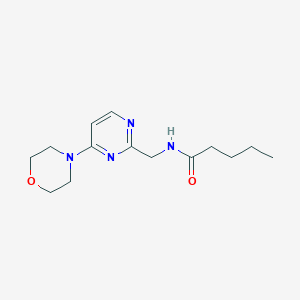

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-2-3-4-14(19)16-11-12-15-6-5-13(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUPCRCWOCWFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-morpholinopyrimidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and purification techniques, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the morpholinopyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted morpholinopyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its anti-inflammatory properties, particularly in macrophage cells stimulated by lipopolysaccharides.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Analogs with Modified Acyl Chains

The pentanamide chain length and substituents significantly influence physicochemical and biological properties. Key analogs include:

3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide

- Structure: Shares the morpholinopyrimidine core but replaces the pentanamide with a shorter propanamide chain and a cyclohexyl group.

- Impact : The cyclohexyl group introduces steric bulk and hydrophobicity, likely reducing solubility compared to the target compound. The shorter chain may limit binding affinity in targets requiring extended interactions .

2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide

- Structure : Features a methoxy-substituted acetamide chain instead of pentanamide.

- However, the shorter chain may reduce membrane permeability, limiting bioavailability .

Analogs with Heterocyclic/Aromatic Substitutions

N-(4-Methoxyphenyl)pentanamide

- Structure: Retains the pentanamide chain but replaces the morpholinopyrimidine core with a methoxyphenyl group.

- Bioactivity : Demonstrates selective anthelmintic activity against Toxocara canis with low cytotoxicity (IC50 > 100 µM in human cells), attributed to the methoxyphenyl group’s balance of hydrophobicity and hydrogen-bonding capacity .

N-[4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide

- Structure : Incorporates a benzoxazole-fused aromatic system linked to pentanamide.

- Impact: The benzoxazole’s rigid, planar structure may enhance π-π stacking interactions with biological targets, differing from the morpholinopyrimidine’s flexibility. This could influence target selectivity and metabolic stability .

Analogs with Pyrimidine Substituent Variations

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide

- Structure: Replaces morpholine with dimethylamino and methyl groups on the pyrimidine.

- The phenoxy group adds hydrophobicity, which may enhance membrane penetration but reduce solubility .

Key Findings and Implications

- Acyl Chain Length : Longer chains (e.g., pentanamide) may improve target engagement through hydrophobic interactions, while shorter chains (e.g., acetamide) enhance solubility but reduce permeability.

- Heterocyclic vs.

- Toxicity : Substitutions like methoxy or morpholine reduce cytotoxicity compared to parent compounds (e.g., albendazole), emphasizing the role of polar groups in safety profiles .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological evaluations, and case studies.

Synthesis and Structure

The compound is synthesized through various chemical reactions involving morpholine and pyrimidine derivatives. The synthetic pathways often utilize multicomponent reactions to produce derivatives with enhanced biological activities. For instance, a recent study highlighted the synthesis of morpholinopyrimidine derivatives that exhibited significant anti-inflammatory properties .

Structural Characteristics

The structure of this compound includes:

- Morpholine ring : Enhances solubility and bioavailability.

- Pyrimidine moiety : Contributes to the compound's interaction with biological targets.

- Pentamide chain : Provides structural integrity and influences pharmacokinetics.

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators in inflammatory responses .

Table 1: Biological Activity Data

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 5.0 | iNOS | Inhibition of NO production |

| V4 | 3.0 | COX-2 | Reduced mRNA expression |

| V8 | 4.5 | COX-2 | Decreased protein expression |

The mechanism underlying the anti-inflammatory activity involves:

- Inhibition of iNOS and COX-2 : The compound binds to the active sites of these enzymes, preventing their activity.

- Molecular Docking Studies : Computational analyses suggest strong hydrophobic interactions between the compound and target proteins, indicating a favorable binding affinity .

Clinical Relevance

A notable case study involves the evaluation of morpholinopyrimidine derivatives in clinical settings for conditions such as rheumatoid arthritis and Crohn's disease. One candidate, STA5326, is currently in phase 2 clinical trials, showcasing the therapeutic potential of this class of compounds .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other anti-inflammatory agents. Results indicate that it exhibits comparable or superior activity in reducing inflammatory markers in various cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.